

Sodium tetrafluoroborate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium tetrafluoroborate

Cat. No.: B150129

[Get Quote](#)

Sodium Tetrafluoroborate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and structural characteristics of **sodium tetrafluoroborate** (NaBF_4). The information is presented to support research, scientific analysis, and drug development applications, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its chemical structure and behavior.

Chemical Properties and Structure

Sodium tetrafluoroborate is an inorganic salt with the chemical formula NaBF_4 . It presents as a white, crystalline, odorless solid.^[1] This compound is known for its high solubility in water and hygroscopic nature, readily absorbing moisture from the air.^{[1][2]}

Structure

Sodium tetrafluoroborate consists of a sodium cation (Na^+) and a tetrafluoroborate anion (BF_4^-). The tetrafluoroborate anion possesses a tetrahedral geometry with a central boron atom covalently bonded to four fluorine atoms. The bonding within the crystal lattice is ionic, between the sodium cations and the tetrafluoroborate anions.

The crystal structure of **sodium tetrafluoroborate** is orthorhombic, belonging to the space group Cmcm.[3]

Physicochemical Properties

A summary of the key physicochemical properties of **sodium tetrafluoroborate** is provided in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	NaBF ₄	[4]
Molar Mass	109.79 g/mol	[4]
Appearance	White crystalline powder	[1]
Melting Point	384 °C (decomposes)	[1][4]
Density	2.47 g/cm ³	[4]
Solubility in Water	108 g/100 mL at 26.5 °C	[5]

Solubility Data

The solubility of **sodium tetrafluoroborate** in water at a specific temperature is detailed below.

Solvent	Temperature (°C)	Solubility (g/100 mL)	References
Water	26.5	108	[5]

Reactivity and Decomposition

Sodium tetrafluoroborate is a stable compound under normal conditions. However, it undergoes decomposition upon heating to its melting point. The thermal decomposition reaction yields sodium fluoride (NaF) and boron trifluoride (BF₃), as illustrated in the following equation:

The decomposition is significant at temperatures above 384 °C.[1][4] In aqueous solutions, the tetrafluoroborate anion can undergo hydrolysis, particularly when heated.[5]

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of **sodium tetrafluoroborate** are provided below.

Synthesis of Sodium Tetrafluoroborate

Method 1: From Boric Acid and Hydrofluoric Acid

This method involves the reaction of boric acid with hydrofluoric acid, followed by neutralization with sodium carbonate.

- Materials: Boric acid (H_3BO_3), 40% Hydrofluoric acid (HF), Sodium Carbonate (Na_2CO_3), Platinum dish.
- Procedure:
 - In a platinum dish, with cooling, add 6.2 g of boric acid to 25 g of 40% hydrofluoric acid.[6]
 - Allow the mixture to stand for six hours at room temperature.[6]
 - Cool the mixture with ice and add 5.3 g of dry sodium carbonate.[6]
 - Evaporate the resulting solution until crystallization begins.[6]
 - The salt can be recrystallized from water to obtain large single crystals.[6]
 - Dry the final product under vacuum.[6]

Method 2: From Boric Acid, Sodium Fluoride, and Hydrochloric Acid

This procedure utilizes boric acid, sodium fluoride, and concentrated hydrochloric acid.

- Materials: Boric acid (340 g, 5.5 mol), Sodium Fluoride (NaF , 950 g, 22.6 mol), Concentrated Hydrochloric Acid (HCl, 1400 mL, 16.5 mol).

- Procedure:
 - Add boric acid and sodium fluoride to concentrated hydrochloric acid with vigorous shaking and occasional cooling.[2]
 - After allowing the mixture to stand for 2 hours, filter the solution to obtain an aqueous solution of **sodium tetrafluoroborate**.[2]

Determination of Aqueous Solution Density

This protocol describes the determination of the density of **sodium tetrafluoroborate** solutions using an oscillating U-tube density meter.

- Sample Preparation:
 - Purify commercial **sodium tetrafluoroborate** (98%) by recrystallization from hot water. Dissolve 125.8 g of NaBF_4 in 60 mL of hot Millipore water.[3]
 - Cool the solution and separate the precipitated crystals by suction filtration.[3]
 - Physically separate the white NaBF_4 crystals and dry them in an oven at 120 °C to a constant weight. Store in a desiccator.[3]
 - Prepare solutions by weighing the dried crystals and adding degassed Millipore water by weight. Use an analytical balance with 0.1 mg sensitivity and correct for air buoyancy.[3]
- Instrumentation: Anton Parr DMA 4500 oscillating U-tube density meter.
- Procedure:
 - Calibrate the density meter with boiled (degassed) Millipore water (density at 20°C, 0.998204 g/mL) after each series of measurements.[3]
 - Determine the densities of the prepared NaBF_4 solutions at 20.0 °C.[3]
 - Validate the density meter measurements by determining the densities of select solutions using a 10 mL Gay-Lussac specific gravity bottle and by measuring the mass of solution delivered from a 1 mL pipet, with the volumes of the glassware calibrated with water.[3]

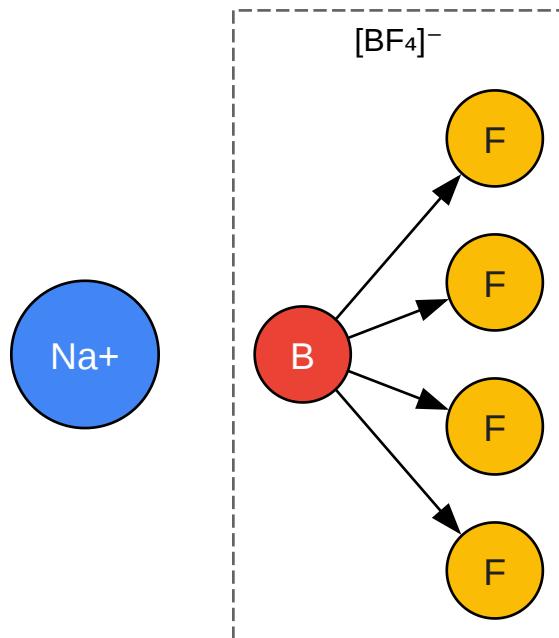
Crystal Structure Determination by Single-Crystal X-ray Diffraction

While a specific detailed experimental protocol for **sodium tetrafluoroborate** was not found in the provided search results, a general procedure for single-crystal X-ray diffraction is outlined below, based on common laboratory practices.

- Crystal Selection: A suitable single crystal of **sodium tetrafluoroborate**, grown from an aqueous solution, with dimensions of approximately 0.1-0.3 mm in all directions, would be selected under a microscope.
- Data Collection:
 - The crystal would be mounted on a goniometer head.
 - X-ray diffraction data would be collected using a diffractometer equipped with a Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation source.
 - The data collection is typically performed at a controlled temperature, often low temperature (e.g., 100 K or 123 K), to minimize thermal vibrations.^[7]
 - A series of diffraction images would be collected over a range of crystal orientations.
- Structure Solution and Refinement:
 - The collected data would be processed to determine the unit cell parameters and space group.
 - The crystal structure would be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F^2 .
 - All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms, if present, would be placed in calculated positions and refined using a riding model.

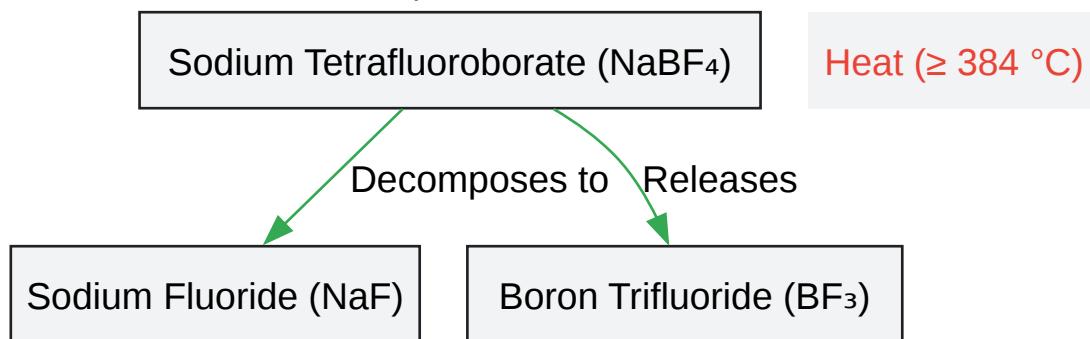
Thermal Analysis by DSC and TGA

A specific, detailed experimental protocol for the thermal analysis of **sodium tetrafluoroborate** was not found in the search results. A general procedure for conducting DSC and TGA is


provided below.

- **Instrumentation:** A simultaneous thermal analyzer (TGA/DSC) or separate TGA and DSC instruments would be used.
- **Sample Preparation:** A small amount of the crystalline **sodium tetrafluoroborate** sample (typically 2-10 mg) would be weighed into an appropriate crucible (e.g., alumina or platinum).
- **Thermogravimetric Analysis (TGA):**
 - The sample would be heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a final temperature above the decomposition point (e.g., 500 °C).
 - The mass of the sample is recorded as a function of temperature to determine the decomposition temperature and mass loss.
- **Differential Scanning Calorimetry (DSC):**
 - The sample and a reference (an empty crucible) are heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere.
 - The difference in heat flow to the sample and reference is measured as a function of temperature to identify thermal events such as melting and decomposition, and to determine their corresponding temperatures and enthalpies. For arenediazonium tetrafluoroborates, a heating rate of 5 °C/min was used.[\[8\]](#)

Visualizations


The following diagrams illustrate the structure and decomposition pathway of **sodium tetrafluoroborate**.

Ionic Structure of Sodium Tetrafluoroborate

[Click to download full resolution via product page](#)

Caption: Ionic structure of **sodium tetrafluoroborate**.

Thermal Decomposition of Sodium Tetrafluoroborate

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of **sodium tetrafluoroborate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. oiccpublishing.com [oiccpublishing.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. sid.ir [sid.ir]
- 7. Single crystal X-ray structural dataset of 1,2,4-dithiazolium tetrafluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [Sodium tetrafluoroborate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150129#sodium-tetrafluoroborate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com